molecular formula C19H14N2S B2369366 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-89-2

2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile

Cat. No.: B2369366
CAS No.: 252058-89-2
M. Wt: 302.4
InChI Key: SOKAINBZQVMDFB-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile is an organic compound with the molecular formula C19H14N2S It is a derivative of nicotinonitrile, featuring a sulfanyl group attached to a methylphenyl ring and a phenyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile typically involves the reaction of 2-chloro-6-phenylnicotinonitrile with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-6-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2S/c1-14-7-10-17(11-8-14)22-19-16(13-20)9-12-18(21-19)15-5-3-2-4-6-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKAINBZQVMDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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